Ursolic Acid-d3
Description
Properties
Molecular Formula |
C₃₀H₄₅D₃O₃ |
|---|---|
Molecular Weight |
459.72 |
Synonyms |
(3β)-3-Hydroxy-urs-12-en-28-oic Acid-d3; (+)-Ursolic Acid-d3; Bungeolic Acid-d3; Malol-d3; Merotaine-d3; Neoage UR-d3; Prunol-d3; NSC 167406-d3; NSC 4060-d3; β-Ursolic Acid-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Ursolic Acid
Strategies for Regiospecific Deuteration of Ursolic Acid
Regiospecific deuteration refers to the selective introduction of deuterium (B1214612) at a specific position within a molecule. For a complex structure like ursolic acid, a pentacyclic triterpenoid (B12794562), achieving such selectivity is a significant chemical challenge. nih.gov The structure of ursolic acid presents several potential sites for deuteration, including the C-3 hydroxyl group, the C-28 carboxylic acid group, and the double bond between C-12 and C-13. nih.gov
One common strategy involves the use of deuterated reagents in the presence of a catalyst that directs the deuterium to a specific location. For instance, acid-catalyzed hydrogen-deuterium (H/D) exchange reactions can be employed. researchgate.netresearchgate.net In these reactions, a deuterated acid can facilitate the exchange of a specific proton on the ursolic acid backbone with a deuterium atom. The regioselectivity of this exchange is influenced by factors such as the acidity of the protons at different positions and the reaction conditions. researchgate.net
Another approach involves the modification of functional groups to create a reactive site for deuteration. For example, the C-3 hydroxyl group or the C-28 carboxylic acid can be chemically modified to facilitate the introduction of deuterium at or near these positions. mdpi.complos.org Photocatalytic methods are also emerging as a powerful tool for deuteration, offering mild reaction conditions that can be compatible with the sensitive functional groups present in natural products like ursolic acid. assumption.edu
Precursor Design and Chemical Reaction Pathways for Ursolic Acid-d3 Synthesis
The synthesis of this compound necessitates a carefully designed precursor and a multi-step reaction pathway. A common starting point is ursolic acid itself, which is a readily available natural product. medchemexpress.commedchemexpress.com The synthesis may begin with the protection of reactive functional groups that are not intended to be deuterated. For instance, the C-3 hydroxyl group can be protected with an acetyl group. plos.org
A key step in the synthesis of a d3-labeled compound often involves the use of a deuterated methylating agent. For example, if the deuteration is targeted at a methyl group, a precursor can be designed that allows for the introduction of a CD3 group. This could involve the esterification of the C-28 carboxylic acid with deuterated methanol (B129727) (CD3OD) or the use of a deuterated Grignard reagent like CD3MgI.
The reaction pathway may also involve the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). uniupo.it The choice of reagents and reaction conditions is critical to ensure that the deuterium is incorporated at the desired position with high efficiency.
A plausible synthetic route could involve the following general steps:
Protection of the C-3 hydroxyl group of ursolic acid.
Activation of the C-28 carboxylic acid, for example, by converting it to an acyl chloride. plos.org
Reaction with a deuterated nucleophile to introduce the deuterium label.
Deprotection of the C-3 hydroxyl group to yield the final this compound.
Isotopic Purity Assessment and Enantiomeric Integrity of Synthesized this compound
Following the synthesis, it is crucial to assess the isotopic purity and enantiomeric integrity of the resulting this compound.
Isotopic Purity Assessment: This determines the percentage of the product that contains the desired number of deuterium atoms at the correct position. High-resolution mass spectrometry (HRMS) is a primary technique for this analysis. researchgate.net It can precisely measure the mass of the synthesized molecule, allowing for the differentiation between the deuterated and non-deuterated forms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2H NMR, is also invaluable. rjptonline.orgnih.gov In 1H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates successful deuteration at that site. researchgate.net 2H NMR directly detects the deuterium nuclei, confirming their presence and location.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the incorporation of deuterium and calculate isotopic enrichment. researchgate.net |
| 1H Nuclear Magnetic Resonance (NMR) | Disappearance or splitting of proton signals indicates the position of deuteration. researchgate.netrjptonline.org |
| 2H Nuclear Magnetic Resonance (NMR) | Direct detection of deuterium atoms, confirming their presence and providing information about their chemical environment. nih.gov |
| 13C Nuclear Magnetic Resonance (NMR) | Shifts in the signals of carbon atoms bonded to deuterium can confirm the location of the label. nih.gov |
Enantiomeric Integrity: Ursolic acid is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. acs.org It is essential to ensure that the synthetic process does not cause racemization, which is the conversion of a pure enantiomer into a mixture of both. mdpi.com Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are used to separate and quantify the enantiomers, thus verifying the enantiomeric purity of the synthesized this compound. mdpi.com Maintaining the natural stereochemistry is critical as different enantiomers can have different biological activities. acs.org
Advanced Analytical Applications of Ursolic Acid D3 in Quantitative Chemical Biology
Role of Ursolic Acid-d3 as an Internal Standard in Mass Spectrometry-Based Assays
This compound, a deuterated form of ursolic acid, serves as an ideal internal standard for quantitative analysis using mass spectrometry. scioninstruments.commdpi.comnih.gov The inclusion of deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the naturally occurring analyte, ursolic acid, during analysis. lumiprobe.com This is crucial for correcting variations that can occur during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the quantification of ursolic acid in complex biological samples. scioninstruments.comscioninstruments.com
Stable isotope-labeled internal standards, such as this compound, are particularly valuable in mass spectrometry because they share very similar chemical and physical properties with the analyte of interest. This ensures they behave almost identically during extraction, derivatization, and chromatography, leading to more reliable and reproducible results. nih.govuniovi.es
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex mixtures. The development of LC-MS/MS methods for ursolic acid often employs this compound as an internal standard to ensure high accuracy. nih.gov
In a typical LC-MS/MS workflow, a C18 or similar reversed-phase column is used for chromatographic separation. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier such as ammonium (B1175870) formate (B1220265) or acetic acid to improve ionization efficiency. nih.govnih.govnih.gov
For detection, multiple reaction monitoring (MRM) mode is commonly used in tandem mass spectrometry. nih.gov This involves monitoring a specific precursor-to-product ion transition for both ursolic acid and the this compound internal standard. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ of ursolic acid might be monitored at m/z 455.1, while the corresponding ion for this compound would be shifted due to the deuterium labels. nih.govnih.gov This high selectivity minimizes interference from other components in the sample matrix. nih.gov The use of this compound helps to correct for any analyte loss during sample preparation and for variations in instrument response. researchgate.net
A study developing a UPLC-MS/MS method for ursolic acid in human plasma used glycyrrhetinic acid as an internal standard and achieved a lower limit of quantitation of 10 ng/mL with good linearity over a range of 10-5000 ng/mL. nih.gov Another LC-MS method for ursolic acid determination used a C18 column and a mobile phase of methanol and water (95:5, v/v), also with glycyrrhetinic acid as the internal standard, and demonstrated linearity from 10 to 1000 ng/ml. nih.gov While these studies did not use this compound, the principles of using an internal standard for accurate quantification are the same. The ideal internal standard, however, is a stable isotope-labeled version of the analyte, like this compound. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | ACQUITY UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate (90:10, v/v) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Ionization Mode | Negative ion electrospray (ESI) | nih.gov |
| MRM Transition (Ursolic Acid) | m/z 455.1 → 455.0 | nih.gov |
| Internal Standard | Glycyrrhetinic acid | nih.gov |
| MRM Transition (Internal Standard) | m/z 469.3 → 425.2 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating this compound
Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of triterpenic acids like ursolic acid. nih.gov For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. jfda-online.com Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. hmdb.ca
The use of a deuterated internal standard like this compound is highly advantageous in GC-MS. scioninstruments.comnih.gov It co-elutes with the analyte of interest and exhibits a similar fragmentation pattern in the mass spectrometer, but with a mass shift corresponding to the number of deuterium atoms. scioninstruments.com This allows for accurate quantification by correcting for variability in derivatization efficiency, injection volume, and ionization. mdpi.comnih.gov
A simple GC-MS method was developed for the simultaneous determination of several pentacyclic triterpenic acids, including ursolic acid, in plant extracts. nih.gov While this study focused on screening and did not explicitly mention the use of a deuterated internal standard, the principles of GC-MS analysis are applicable. The use of a deuterated internal standard like this compound would significantly improve the quantitative accuracy of such a method. nih.gov
Method Validation Parameters for this compound-Assisted Quantitation
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. wisdomlib.org When using this compound as an internal standard, several key parameters are assessed.
Assessment of Selectivity and Matrix Effects with this compound
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. e-b-f.eu In mass spectrometry, this is often achieved by monitoring specific ion transitions. The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. e-b-f.eumdpi.com
Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. nih.gov By calculating the ratio of the analyte response to the internal standard response, these effects can be largely canceled out. scioninstruments.com
The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. e-b-f.eu The internal standard-normalized matrix factor should have a coefficient of variation (CV) of no more than 15% across different sources of the biological matrix. e-b-f.eu One study on ursolic acid quantification in human plasma reported matrix ion suppression ranging from -11.4% to -5.6%, indicating a manageable matrix effect. nih.gov
Linearity and Dynamic Range Determination Using this compound Standards
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which the method is linear, accurate, and precise.
To determine linearity, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r or r²) is calculated. A value close to 1 indicates a strong linear relationship. wisdomlib.orgjrespharm.com
For example, a validated UPLC-MS/MS method for ursolic acid in human plasma demonstrated good linearity over the range of 10-5000 ng/mL. nih.gov Another LC-MS method showed linearity from 10 to 1000 ng/ml with a correlation coefficient (r) of ≥0.9960. nih.gov An LC-MS method for ursolic acid in plant extracts was linear over the range of 0.25-10 µg/ml with r > 0.99. nih.govcapes.gov.br
| Method | Linear Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| UPLC-MS/MS | 10-5000 ng/mL | Not specified, but described as "good linearity" | nih.gov |
| LC-MS | 10-1000 ng/mL | ≥0.9960 | nih.gov |
| LC-MS | 1-100 ng/mL | Not specified, but described as "linear" | nih.gov |
| LC-MS | 0.25-10 µg/ml | >0.99 | nih.govcapes.gov.br |
| HPTLC-densitometry | Not specified | r=0.998 | jrespharm.com |
Precision and Accuracy Evaluation in this compound-Dependent Assays
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results obtained by the method to the true value and is often expressed as the percentage of recovery or relative error. researchgate.net
Intra-day precision and accuracy are determined by analyzing replicate samples at different concentration levels within the same day. Inter-day precision and accuracy are assessed by analyzing the same samples on different days. For bioanalytical methods, the precision (RSD) should generally be within 15% (20% at the lower limit of quantification), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value.
In a UPLC-MS/MS method for ursolic acid, the intra- and inter-day precisions were less than 7.0% and 7.2%, respectively, and the accuracy was within ±2.0%. nih.gov Another LC-MS method reported intra-day precision below 7.8% and inter-day precision below 8.1%, with accuracy within ±4.3%. nih.gov A separate study found intra-day accuracy for ursolic acid to be between 95-101% and inter-day accuracy between 97-103%, with intra-day precision (CV%) from 4.3-8.8% and inter-day precision from 5.2-9.4%. nih.gov
| Parameter | UPLC-MS/MS nih.gov | LC-MS nih.gov | LC-MS nih.gov |
|---|---|---|---|
| Intra-day Precision (RSD/CV%) | <7.0% | <7.8% | 4.3-8.8% |
| Inter-day Precision (RSD/CV%) | <7.2% | <8.1% | 5.2-9.4% |
| Intra-day Accuracy | within ±2.0% | within ±4.3% | 95-101% |
| Inter-day Accuracy | within ±2.0% | within ±4.3% | 97-103% |
Application of this compound in High-Throughput Analytical Platforms
The integration of deuterated internal standards, such as this compound, is fundamental to the advancement of high-throughput analytical platforms, particularly those centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). These platforms are essential in quantitative chemical biology for their ability to process large numbers of samples rapidly and accurately, a critical requirement for metabolic profiling, pharmacokinetic studies, and drug discovery screenings. researchgate.net this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, ursolic acid, in complex biological matrices. vulcanchem.com
The primary advantage of using this compound lies in its chemical and physical similarity to the analyte, ursolic acid. However, the three deuterium atoms introduce a specific mass shift (+3 Da), allowing the mass spectrometer to distinguish clearly between the internal standard and the endogenous analyte. vulcanchem.com This distinction is crucial for correcting variations that can occur during sample preparation, injection, and ionization, thereby ensuring high precision and accuracy in quantification.
High-throughput analysis is often achieved through the development of ultra-performance liquid chromatography (UPLC) methods coupled with MS/MS, which significantly reduce chromatographic run times. nih.gov For instance, a validated UPLC-MS/MS method for quantifying total ursolic acid in human plasma achieved a chromatographic analysis duration of just 3 minutes. nih.gov Such rapid analysis times enable the processing of hundreds of samples per day, a hallmark of high-throughput screening. researchgate.neteurekaselect.com In this context, this compound or a structurally similar internal standard like glycyrrhetinic acid is indispensable for reliable quantification. nih.gov
Research has focused on optimizing various parameters of these analytical platforms to enhance throughput and sensitivity. Key developments include streamlined sample preparation techniques like supported liquid extraction (SLE) or simple protein precipitation, which are amenable to automation. vulcanchem.comresearchgate.net Furthermore, the choice of chromatographic columns and mobile phases is optimized for speed and resolution. nih.govnih.gov
Detailed research findings from studies utilizing deuterated standards or similar internal standards in high-throughput contexts demonstrate the robustness of these methods. For example, a UPLC-MS method for ursolic acid and its isomer oleanolic acid in human plasma reported a total run time of less than 7 minutes, with a limit of detection of 0.5 ng/mL for both analytes. nih.gov Another study established a UPLC/MS/MS method with a linear range for ursolic acid from 10 to 5000 ng/mL in human plasma, showcasing high sensitivity and a broad dynamic range suitable for various research applications. nih.gov The validation of these methods consistently shows high accuracy and precision, with intra- and inter-day variations typically below 15%. nih.gov
The following tables summarize typical parameters from high-throughput analytical methods developed for the quantification of ursolic acid, where a stable isotope-labeled internal standard like this compound is ideally employed.
Table 1: Exemplary UPLC-MS/MS Method Parameters for High-Throughput Ursolic Acid Analysis
| Parameter | Details | Reference |
|---|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |
| Column | ACQUITY UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (90:10, v/v) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Analysis Time | 3 minutes | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |
| Internal Standard | Glycyrrhetinic Acid (structurally similar) | nih.gov |
| Monitored Transition (MRM) | Ursolic Acid: m/z 455.1 → 455.0 | nih.gov |
Table 2: Performance Characteristics of a Validated High-Throughput Method
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10–5000 ng/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | nih.gov |
| Mean Extraction Recovery | 73.2 ± 4.5% | nih.gov |
| Intra-day Precision (RSD) | < 7.0% | nih.gov |
| Inter-day Precision (RSD) | < 7.2% | nih.gov |
| Accuracy | Within ±2.0% | nih.gov |
The successful application of these high-throughput platforms, underpinned by the use of stable isotope-labeled internal standards like this compound, facilitates large-scale studies in chemical biology, enabling rapid and reliable quantification of ursolic acid in numerous biological samples.
Elucidation of Metabolic Fate and Biotransformation Using Ursolic Acid D3 As a Tracer
In Vitro Metabolic Stability Investigations Utilizing Ursolic Acid-d3
In vitro studies are fundamental to predicting how a compound will behave in a living organism. The use of this compound in these assays allows for clear differentiation between the parent compound and its metabolites.
Hepatic Microsomal and Cytosolic Incubation Studies with this compound
The liver is the primary site of drug metabolism. To understand how ursolic acid is processed, it is incubated with liver fractions, specifically microsomes and cytosol, which contain the key drug-metabolizing enzymes. While direct studies detailing the incubation of this compound in hepatic microsomes and cytosol are not extensively available in the provided search results, the metabolism of the parent compound, ursolic acid, has been investigated. These studies indicate that ursolic acid undergoes significant metabolism in the liver. mdpi.com The use of a deuterated internal standard like this compound is crucial in such studies for accurate quantification.
Identification of Phase I and Phase II Metabolites through Deuterium (B1214612) Tracing
The deuterium label in this compound is instrumental in identifying metabolites. The mass shift of +3 Da created by the three deuterium atoms allows for the clear distinction between the parent compound and its metabolic products during mass spectrometric analysis. vulcanchem.com
Metabolism of ursolic acid proceeds through two main phases:
Phase I Metabolism: This phase involves the introduction or exposure of functional groups. For ursolic acid, a major Phase I reaction is olefin oxidation, leading to the formation of UA epoxides. rsc.org Other potential reactions include hydroxylation.
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For ursolic acid, identified Phase II metabolic routes include:
Glycine conjugation rsc.org
Glutathione (B108866) conjugation rsc.orgmdpi.com
Glucuronidation rsc.orgmdpi.com
A study on the biotransformation of ursolic acid in mice identified three metabolites in plasma, including UA and its epoxides (Phase I), and five Phase II metabolites in urine. rsc.org The use of a deuterated tracer like this compound would significantly aid in the definitive identification and structural elucidation of these metabolites.
In Vivo Pharmacokinetic (PK) Modeling in Preclinical Species Employing this compound
Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism. This compound is an invaluable tool for these in vivo investigations. vulcanchem.com
Absorption and Distribution Studies of this compound in Animal Models
Studies on ursolic acid reveal that it has poor oral bioavailability, meaning it is not well absorbed through the intestines when administered orally. mdpi.comnih.govresearchgate.netnih.gov When administered intravenously, ursolic acid distributes throughout the body without specific tissue accumulation. mdpi.com In mice, high concentrations of ursolic acid have been found in the liver, spleen, and kidney after oral administration. nih.gov The use of this compound as an internal standard in these studies allows for precise measurement of plasma concentrations over time. For instance, one study using a deuterated internal standard found that after consumption, ursolic acid concentrations in plasma increased, reaching a maximum at approximately 4 hours, and were cleared from the plasma within 48 hours. vulcanchem.com
Excretion Pathways and Mass Balance Assessment of this compound
Understanding how a compound is eliminated from the body is a critical aspect of its pharmacokinetic profile. While specific mass balance studies using this compound were not detailed in the search results, the excretion of ursolic acid has been investigated. Renal excretion of Phase II metabolites, such as glucuronides and sulfates of oleanolic acid (a closely related triterpenoid) and glucuronic acid, glycine, and glutathione conjugates of ursolic acid, has been confirmed. mdpi.com A comprehensive mass balance study using this compound would enable researchers to accurately quantify the proportion of the compound and its metabolites eliminated through various routes, such as urine and feces, providing a complete picture of its clearance from the body.
Isotopic Dilution Mass Spectrometry for Endogenous Compound Quantification with this compound
Isotopic dilution mass spectrometry is a highly accurate method for quantifying compounds in complex biological samples. americanlaboratory.com In this technique, a known amount of a stable isotope-labeled internal standard, such as this compound, is added to a sample. The ratio of the unlabeled (endogenous) compound to the labeled standard is then measured by mass spectrometry. americanlaboratory.com This allows for precise quantification, as it corrects for any sample loss during preparation and analysis. americanlaboratory.com
The use of deuterium-labeled internal standards like this compound is a common practice in liquid chromatography-mass spectrometry (LC-MS) methods for the determination of various compounds in biological matrices. researchgate.netgoogle.com This approach provides high sensitivity and specificity, making it suitable for clinical trials and routine laboratory analysis. researchgate.net While the search results mention the general application of this technique, specific studies quantifying endogenous ursolic acid using this compound were not found. However, the principles of isotopic dilution make this compound an ideal candidate for such applications. mdpi.com
Mechanistic Insights into Enzyme-Substrate Interactions using this compound
The use of stable isotope-labeled compounds is a powerful strategy in metabolomics and pharmacological research to trace the fate of molecules and understand their interactions within complex biological systems. osti.gov this compound, a deuterated analog of ursolic acid, serves as a pivotal tool for gaining mechanistic insights into enzyme-substrate interactions. The incorporation of three deuterium atoms provides a distinct mass shift of +3 Daltons, enabling its differentiation from the endogenous, non-deuterated compound via mass spectrometry. vulcanchem.com This isotopic label is strategically placed to be biochemically inert, ensuring that this compound mimics the behavior of natural ursolic acid in enzymatic reactions. vulcanchem.com
By administering this compound and tracking its metabolic journey, researchers can elucidate biotransformation pathways, identify target enzymes, and clarify mechanisms of action. The ability to trace the labeled compound and its metabolites provides direct evidence of enzymatic processing, such as oxidation and conjugation reactions, which are key steps in the metabolism of ursolic acid. rsc.orgrsc.org This approach allows for the precise quantification of enzyme kinetics, binding affinities, and the identification of specific protein targets that interact with the compound.
Detailed research has identified several enzymes that are directly targeted by ursolic acid, and the use of a deuterated tracer like this compound is instrumental in confirming these interactions in vivo and understanding the precise mechanisms.
Key Research Findings on Ursolic Acid's Enzyme Interactions:
Inhibition of Glucosyltransferases (GTFs): In the context of microbial biofilms, ursolic acid has been shown to inhibit the activity of glucosyltransferase enzymes produced by Streptococcus mutans. Mechanistic studies, including computer simulations and enzyme activity assays, revealed that ursolic acid acts as a competitive inhibitor. It occupies the catalytic center of the GTF enzyme, competing with the natural substrate (sucrose). nih.gov This action effectively blocks the synthesis of extracellular polysaccharides, which are essential for the formation and integrity of bacterial biofilms. nih.gov Using this compound in such studies would allow for precise measurement of its binding kinetics and turnover at the enzyme's active site.
Inhibition of Cholesterol Biosynthesis: Research has identified 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) as a crucial enzyme target for ursolic acid in the cholesterol biosynthesis pathway. researchgate.net Studies using non-targeted metabolomics to analyze the downstream effects of ursolic acid administration indicated that it significantly reduces the generation of cholesterol-related metabolites. The mechanism was further elucidated as an irreversible inhibition of HMGCS1's catalytic activity. researchgate.net A tracer study with this compound could definitively confirm this irreversible binding by tracking the covalently bound labeled compound to the enzyme.
Modulation of Glutamine Metabolism: Ursolic acid is recognized as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for the amino acid glutamine. mdpi.com While technically a transporter and not an enzyme, the principles of substrate interaction are similar. Inhibition of ASCT2 disrupts glutamine metabolism, a pathway critical for the proliferation of certain cancer cells. mdpi.comnih.gov Isotopic tracing studies using labeled glutamine have been employed to map the metabolic consequences of this inhibition. nih.gov The use of this compound allows for direct investigation of its interaction kinetics with the ASCT2 transporter protein.
The table below summarizes key enzyme targets of ursolic acid and the mechanistic details of the interaction.
Interactive Data Table: Enzyme Targets of Ursolic Acid
| Enzyme/Protein Target | System/Organism | Mechanistic Insight | Implication |
| Glucosyltransferases (GTFs) | Streptococcus mutans | Competitively inhibits the enzyme's catalytic center, blocking sucrose (B13894) binding. nih.gov | Prevention of bacterial biofilm formation. nih.gov |
| HMGCS1 | In vivo (Hypercholesterolemia models) | Irreversibly binds to and inhibits the enzyme's catalytic activity. researchgate.net | Reduction of cholesterol biosynthesis. researchgate.net |
| ASCT2 Transporter | Prostate Cancer Cells | Inhibits the transport of glutamine into the cell. mdpi.com | Disruption of cancer cell metabolism. nih.gov |
| Caspase-3 (CASP3) | Human cell lines | Acts on the CASP3 target, alleviating inflammation-associated signaling. nih.gov | Anti-inflammatory activity. nih.gov |
| 11-beta-hydroxysteroid dehydrogenase 1 | General | Acts as an inhibitor of the enzyme. drugbank.com | Modulation of glucocorticoid metabolism. |
| Phospholipase A2 | General | Acts as an inhibitor of the enzyme. drugbank.com | Anti-inflammatory effects. |
Role of Ursolic Acid D3 in Systems Biology and Omics Research
Metabolomics Profiling with Ursolic Acid-d3 as an Internal Standard
Metabolomics aims to profile and quantify the complete set of small-molecule metabolites within a biological sample. missouri.edu A key challenge in this field is achieving accurate quantification, as sample preparation and instrument variability can introduce significant errors. The use of a stable isotope-labeled internal standard is the gold standard for correcting these variations. missouri.edunih.gov this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, ursolic acid, in complex biological matrices like plasma. vulcanchem.com
The three deuterium (B1214612) atoms in this compound create a predictable mass shift of +3 Daltons compared to the endogenous ursolic acid. vulcanchem.com This mass difference allows a mass spectrometer to clearly distinguish between the analyte (ursolic acid) and the spiked-in internal standard (this compound), even if they co-elute during chromatographic separation. vulcanchem.com This approach enables precise quantification because the ratio of the analyte to the known concentration of the internal standard remains constant, regardless of sample loss during preparation or fluctuations in instrument signal.
A pioneering study established a rapid and sensitive method using ultra-performance liquid chromatography (UPLC) combined with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) to quantify ursolic acid and its isomer oleanolic acid in human plasma. vulcanchem.comnih.gov In this method, this compound was employed as the internal standard, demonstrating robust and reproducible results. vulcanchem.com The protocol typically involves adding a known quantity of this compound dissolved in methanol (B129727) to plasma samples, followed by extraction and chromatographic separation. vulcanchem.com
Below is a summary of the validated analytical parameters from a study utilizing this compound as an internal standard.
| Parameter | Value/Description | Source |
|---|---|---|
| Analytical Technique | UPLC-APCI-MS | vulcanchem.com |
| Chromatography Column | Acquity UPLC HSS C-18 | vulcanchem.com |
| Mobile Phase | Isocratic elution with methanol and 5 mM ammonium (B1175870) acetate (B1210297) (85:15) | vulcanchem.comnih.gov |
| Detection Mode | Negative ion mode with selected ion monitoring | vulcanchem.com |
| Limit of Detection (LOD) | 0.5 ng/mL | nih.gov |
| Linear Range | 1-100 ng/mL | vulcanchem.comnih.gov |
| Plasma Recovery | 70-115% | vulcanchem.comnih.gov |
| Total Analysis Time | 7 minutes | vulcanchem.comnih.gov |
| Retention Time (Internal Standard) | 3.25 min | vulcanchem.comnih.gov |
| Retention Time (Ursolic Acid) | 3.65 min | vulcanchem.comnih.gov |
Application in Lipidomics for Tracing Lipid Metabolism Pathways
Lipidomics, a sub-discipline of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. clipidomics.com Stable isotope labeling is a powerful technique in lipidomics, not only for quantification but also for tracing the dynamic processes of lipid metabolism. nih.govresearchgate.net While this compound is primarily documented as an internal standard, its deuterium label provides significant potential for its use as a metabolic tracer to investigate the pathways influenced by ursolic acid.
The principle involves introducing the deuterium-labeled compound into a biological system (e.g., cell culture or an in vivo model) and tracking the appearance of the deuterium label in downstream metabolites over time. researchgate.net This approach can reveal the metabolic fate of the parent compound and its influence on related pathways. nih.gov For instance, studies on the non-deuterated ursolic acid have shown that it can improve lipid and glucose metabolism, in part by activating pathways involved in fatty acid β-oxidation and downregulating genes associated with lipogenesis. nih.gov
By using this compound as a tracer, researchers could potentially:
Map the complete metabolic transformations of ursolic acid itself. vulcanchem.com
Identify specific enzymes and pathways responsible for its metabolism.
Quantify the flux through lipid pathways affected by ursolic acid administration, providing direct evidence of its metabolic influence.
Determine the extent to which ursolic acid or its metabolites are incorporated into complex lipids.
This type of tracing study, often utilizing deuterium oxide (D2O) for global metabolic labeling, has been successfully applied to measure the relative changes in the entire lipidome under different conditions, such as hypoxia. nih.govacs.org Applying this targeted tracing logic with this compound could provide precise insights into its specific impact on lipid networks.
Integration of Deuterium Labeling Strategies in Multi-Omics Data Analysis
The true power of systems biology lies in the integration of multiple omics datasets to build a holistic model of cellular function. thermofisher.com Deuterium labeling strategies, including the use of specific labeled compounds like this compound, are pivotal in this integrative approach. vulcanchem.com The precise quantitative data generated from stable isotope-labeled metabolomics serves as a critical anchor point for interpreting data from genomics, transcriptomics, and proteomics. nih.govthermofisher.com
For example, a study might investigate the anti-inflammatory effects of ursolic acid. nih.govfrontiersin.org A multi-omics approach could involve:
Transcriptomics (RNA-Seq): To measure changes in gene expression in cells treated with ursolic acid, identifying which genes are up- or down-regulated. vulcanchem.com
Proteomics: To quantify changes in protein levels, revealing the functional output of the transcriptional changes. vulcanchem.com
Metabolomics: Using this compound as an internal standard to accurately quantify the uptake and concentration of ursolic acid in the cells and to measure changes in other related metabolites. vulcanchem.com
By integrating these datasets, researchers can build a comprehensive picture. For instance, the metabolomics data would provide the precise concentration of ursolic acid that leads to the observed changes in gene and protein expression. vulcanchem.com This allows for the construction of robust models that link the presence of the compound to specific pathway activations (e.g., inhibition of NF-κB signaling) and the resulting functional outcomes (e.g., reduced expression of inflammatory cytokines). vulcanchem.comnih.gov This integrated approach provides a much deeper and more mechanistic understanding than any single omics study could achieve alone. nih.govthermofisher.com
Compound and Reagent Table
Advanced Spectroscopic and Chromatographic Characterization of Ursolic Acid D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification in Ursolic Acid-d3
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the exact location of isotopic labels within a molecule. rsc.org For this compound, a combination of proton (¹H) and deuterium (²H) NMR spectroscopy provides unambiguous verification of the deuterium positions.
Deuterium NMR (²H or D-NMR) is a powerful alternative for analyzing highly deuterium-enriched compounds. sigmaaldrich.com It directly observes the deuterium nucleus, and since the chemical environments are nearly identical to their proton counterparts, the chemical shifts in ²H NMR are very similar to those in ¹H NMR. sigmaaldrich.com This allows for straightforward spectral interpretation to confirm the presence and location of the deuterium atoms. A key advantage of ²H NMR is the generation of a clean spectrum, free from the signals of non-deuterated solvents. sigmaaldrich.com
In ¹H NMR spectroscopy, the introduction of deuterium atoms results in the disappearance of the corresponding proton signals at the sites of deuteration. wikipedia.org Furthermore, protons on carbons adjacent to the deuterated site may exhibit a change in their signal multiplicity or coupling constants. High-resolution multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate proton and carbon signals, providing definitive structural assignment and thus confirming the sites of deuteration. rsc.org
The table below presents the established ¹H and ¹³C NMR chemical shifts for the parent compound, ursolic acid. In this compound, the signals corresponding to the deuterated positions would be absent in the ¹H spectrum and show characteristic changes in the ¹³C spectrum.
***Table 1:** Representative ¹H and ¹³C NMR chemical shifts for key positions of Ursolic Acid in CDCl₃. Data compiled from multiple sources. rsc.orgrsc.orgyolanda-rios.netunesp.brmdpi.comscielo.brnih.gov*
High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Derivatives
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural analysis of this compound, providing confirmation of its elemental composition and insight into its fragmentation pathways. When used as an internal standard in quantitative assays, the key feature of this compound is its mass shift of +3 daltons compared to the unlabeled analyte, which allows for clear differentiation in a mass spectrometer. vulcanchem.com
In negative ion electrospray ionization (ESI), ursolic acid typically forms a deprotonated molecule [M-H]⁻. mdpi.com The fragmentation of ursane-type triterpenoids is well-characterized. nih.gov A predominant fragmentation pathway involves a retro-Diels-Alder (rDA) reaction in ring C, which is initiated by the double bond at C12-C13. nih.govsemanticscholar.orgnih.govuva.nl This cleavage results in characteristic fragment ions. Other common fragmentations include the neutral loss of water (H₂O) and carboxyl groups (as CO₂ or HCOOH). mdpi.comnih.gov
For this compound, the mass of the molecular ion and any fragments containing the deuterium labels will be shifted by +3 m/z. This confirms not only the successful deuteration but also provides information about the location of the labels within the molecular structure based on which fragments retain the mass shift. For example, if the deuterium atoms are located on the A or B rings, the rDA fragment containing these rings would exhibit the mass increase.
***Table 2:** Comparison of expected high-resolution mass-to-charge ratios (m/z) for Ursolic Acid and this compound in negative ion mode. nih.govnih.govresearchgate.netValue assumes deuterium is not lost in the fragment. **Value depends on the location of deuterium atoms relative to the rDA cleavage plane.
Chromatographic Behavior and Retention Characteristics of this compound Analogues
The utility of this compound as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) hinges on its chromatographic behavior being nearly identical to that of unlabeled ursolic acid. oup.comnih.gov Isotopic substitution with deuterium results in a negligible change in the physicochemical properties of the molecule, such as polarity and hydrophobicity. Consequently, deuterated analogues typically co-elute or have very similar retention times to their non-deuterated counterparts under identical chromatographic conditions. researchgate.net
Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the separation and quantification of ursolic acid and its isomers. nih.govijbpas.comekb.egresearchgate.netscienceopen.com These methods commonly employ reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with an aqueous component, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. oup.comnih.gov
In a UPLC-MS method developed to quantify ursolic acid and its isomer oleanolic acid in human plasma, a deuterated internal standard would be expected to elute very close to the analyte. oup.comnih.gov For example, one study reported retention times of 3.65 minutes for ursolic acid and 3.25 minutes for the internal standard (betulinic acid, a structural isomer), demonstrating the capability of UPLC systems to resolve closely related structures under a short run time. oup.com The minimal difference in retention between an analyte and its deuterated standard ensures accurate quantification by correcting for variations in sample injection volume and matrix effects during ionization. researchgate.net
***Table 3:** Examples of published HPLC/UPLC conditions for the analysis of Ursolic Acid (UA). The retention characteristics of this compound are expected to be nearly identical under the same conditions. Data from various studies. oup.comijbpas.comekb.egresearchgate.net*
Mentioned Compounds
Future Directions and Emerging Research Avenues for Ursolic Acid D3
Development of Novel Isotopic Labeling Strategies for Triterpenoids
The synthesis of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analysis. nih.gov While Ursolic Acid-d3 is established, the broader field of triterpenoid (B12794562) research would benefit from an expanded toolkit of labeling strategies. Future efforts are likely to focus on several key areas:
Multi-Isotope Labeling: Incorporating multiple stable isotopes (e.g., ¹³C, ¹⁵N) in addition to deuterium (B1214612) could provide more detailed information in metabolic studies and offer greater resolution in complex biological matrices.
Site-Specific Labeling: Developing methods to introduce isotopic labels at various specific positions on the triterpenoid skeleton would enable more precise tracking of metabolic transformations.
Isotope-Coded Derivatization: The use of isotope-labeled derivatization reagents is a promising approach. nih.gov For instance, reagents like deuterated-N,N-dimethylethylenediamine (DMED-d₄) have been used to label oleanolic and ursolic acid, enhancing analytical performance. nih.gov Similarly, 3-carbinol-1-methylpyridinium iodide (CMP) and its deuterated form (CMP-d₃) have been employed for labeling triterpene acids. nih.gov These strategies offer the advantage of correcting for matrix effects and improving accuracy, though the cost and availability of labeled reagents can be a limitation. nih.gov
Interactive Table:
| Labeling Strategy | Description | Potential Advantage |
|---|---|---|
| Multi-Isotope Labeling | Incorporation of multiple stable isotopes (e.g., ¹³C, ¹⁵N) into the triterpenoid structure. | Provides more detailed metabolic information and enhanced resolution. |
| Site-Specific Labeling | Introduction of isotopic labels at specific, predetermined positions on the molecule. | Allows for precise tracking of metabolic pathways and biotransformation. |
Expanding the Application of this compound in Preclinical Translational Research Models
This compound is invaluable for pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of ursolic acid. vulcanchem.com Future preclinical research will likely see an expanded use of this compound in more complex and translationally relevant models.
Disease-Specific Models: While ursolic acid has shown promise in various disease models, including cancer, diabetes, and neurodegenerative diseases, the use of this compound can refine these studies. nih.govnih.govfrontiersin.org For example, in cancer research, it can be used to quantify tumor-specific uptake and metabolism of ursolic acid. In studies on ulcerative colitis, it can help track the compound's distribution to inflamed intestinal tissues. nih.gov
Metabolic Fate Investigations: The deuterium label on this compound is crucial for tracing the metabolic pathways of ursolic acid. vulcanchem.com By comparing the mass spectrometric profiles of the deuterated and non-deuterated forms, researchers can identify metabolites and understand how the body processes the compound. vulcanchem.com This is particularly important for understanding its hepatoprotective and other therapeutic effects. tmrjournals.comfrontiersin.org
Combination Therapy Studies: Ursolic acid is being investigated in combination with other therapeutic agents. frontiersin.org this compound can be used to precisely quantify the pharmacokinetic interactions between ursolic acid and co-administered drugs, ensuring that the combination does not adversely affect its bioavailability or metabolism.
Methodological Advancements in this compound-Based Quantitative Analysis
The accuracy of quantitative analysis is paramount in preclinical and clinical research. Future methodological advancements will likely focus on enhancing the sensitivity, specificity, and throughput of assays utilizing this compound.
High-Resolution Mass Spectrometry (HRMS): The coupling of advanced liquid chromatography techniques with high-resolution mass spectrometry offers significant advantages in separating and detecting ursolic acid and its metabolites from complex biological samples. This approach can improve the limit of detection and provide more definitive structural information on metabolites.
Standardization and Validation: Continued efforts to standardize analytical methods and conduct rigorous validation will ensure the reproducibility and comparability of data across different laboratories and studies. This includes establishing clear guidelines for linearity, precision, accuracy, and limits of detection and quantification. researchgate.netnih.gov
Interactive Table:
| Analytical Technique | Advancement | Benefit for this compound Analysis |
|---|---|---|
| Liquid Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | Faster separation times and improved resolution from isomers like oleanolic acid. nih.gov |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | Increased sensitivity and specificity, enabling lower detection limits and more confident metabolite identification. |
| Sample Preparation | Solid-Phase Extraction (SPE) | Cleaner extracts, reduced matrix effects, and improved assay robustness. |
Q & A
Q. What analytical methods are recommended for quantifying Ursolic Acid-d3 in plant extracts or synthetic mixtures?
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for quantification. For example, a linear calibration curve (5–20 µg/mL, r² = 1) with a retention time of 6.97 min at 203 nm was validated for ursolic acid . Thin-layer chromatography (TLC) with regression analysis for peak areas (100–600 ng/band) is also applicable for purity assessment . When adapting these methods for this compound, ensure deuterium substitution does not alter chromatographic behavior by comparing retention times and spectral profiles with non-deuterated standards.
Q. What extraction protocols optimize this compound yield from plant matrices?
Ethanol extraction followed by silica gel chromatography is effective. A study on Lamiaceae species achieved 2.02% ursolic acid yield using ethanol extraction and column chromatography . For isotopic analogs like this compound, solvent polarity adjustments may be necessary to account for deuterium’s effects on solubility. Post-extraction, confirm deuteration efficiency via mass spectrometry to ensure isotopic integrity.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported anti-inflammatory vs. pro-apoptotic effects?
Mechanistic studies should differentiate context-dependent signaling pathways. For example, ursolic acid inhibits NF-κB and COX-2 (anti-inflammatory) but activates pro-apoptotic pathways like caspase-3 in cancer cells . Experimental design should include dose-response assays (e.g., 0–100 µM) and cell-type-specific models (e.g., microglia vs. cancer cells). Transcriptomic profiling (RNA-seq) can identify pathway crosstalk . For this compound, isotopic tracing may clarify metabolic stability’s role in divergent effects.
Q. What strategies improve this compound’s oral bioavailability given its poor aqueous solubility?
Solubility studies in ammonium hydroxide (aqueous) and 1-octanol (non-aqueous) revealed optimal solvent systems . Advanced formulations like phospholipid nanoparticles (mean size: 315 nm, entrapment efficiency: 94.5%) enhance bioavailability. Emulsification-ultrasonication methods stabilize deuterated analogs for intravenous delivery . Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption of this compound derivatives.
Q. How do in silico methods predict this compound’s binding partners and off-target effects?
Reverse docking analysis with protein structures (e.g., DECR1, Maspardin) identifies potential targets. Ursolic acid binds DECR1 at −10.6 kcal/mol, displacing NADP and hexanoyl-CoA . For this compound, molecular dynamics simulations should account for deuterium’s kinetic isotope effects on binding kinetics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What experimental models are optimal for studying this compound’s neuroprotective effects in Alzheimer’s disease?
A CHO-CD36 cell model demonstrated ursolic acid’s inhibition of Aβ-CD36 binding (64% at 20 µM) . For this compound, use microglial cultures to assess deuterium’s impact on ROS suppression. Combine with transgenic Caenorhabditis elegans or murine models expressing human Aβ for in vivo validation. Include sham controls to isolate isotopic effects.
Data Contradiction and Reproducibility
Q. Why do studies report variable antitumor efficacy of ursolic acid across cancer types?
Tumor heterogeneity and differential expression of targets (e.g., CD36, MAPK) influence responses. Standardize assays using NCI-60 cell line panels and orthogonal viability assays (MTT, ATP-luciferase). For this compound, compare IC₅₀ values with non-deuterated controls to assess isotopic contributions to potency.
Q. How can researchers address discrepancies in ursolic acid’s reported antioxidant vs. pro-oxidant activity?
Redox activity is concentration- and cell-state-dependent. Use dihydroethidium (DHE) staining for ROS detection and glutathione assays to quantify oxidative stress. For this compound, electron paramagnetic resonance (EPR) can track deuterium’s impact on free radical scavenging kinetics .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
